molecular formula C14H11F3N2O B231983 2-[3-(Trifluoromethyl)anilino]benzamide CAS No. 13481-61-3

2-[3-(Trifluoromethyl)anilino]benzamide

Cat. No. B231983
CAS RN: 13481-61-3
M. Wt: 280.24 g/mol
InChI Key: YOOQXVNSJQLHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Trifluoromethyl)anilino]benzamide, also known as TFAB, is a chemical compound that has been extensively researched for its various applications in the field of science. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.27 g/mol. This chemical compound has been widely studied for its potential use in the development of new drugs, as well as its applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)anilino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 2-[3-(Trifluoromethyl)anilino]benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division. 2-[3-(Trifluoromethyl)anilino]benzamide has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[3-(Trifluoromethyl)anilino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 2-[3-(Trifluoromethyl)anilino]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, 2-[3-(Trifluoromethyl)anilino]benzamide has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neuronal damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(Trifluoromethyl)anilino]benzamide in lab experiments include its high purity and solubility in organic solvents. 2-[3-(Trifluoromethyl)anilino]benzamide is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, the use of 2-[3-(Trifluoromethyl)anilino]benzamide in lab experiments is limited by its potential toxicity and the need for careful handling and disposal of the compound.

Future Directions

There are many potential future directions for research on 2-[3-(Trifluoromethyl)anilino]benzamide. One area of interest is the development of new drugs based on the structure of 2-[3-(Trifluoromethyl)anilino]benzamide. Researchers are also interested in further exploring the mechanisms of action of 2-[3-(Trifluoromethyl)anilino]benzamide and its potential applications in the treatment of various diseases. Additionally, there is interest in using 2-[3-(Trifluoromethyl)anilino]benzamide as a tool in the study of various cellular processes, including cell growth and division, gene expression, and neuronal damage.

Synthesis Methods

2-[3-(Trifluoromethyl)anilino]benzamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with trifluoroacetic anhydride and trifluoromethyl aniline. This method involves the use of organic solvents and requires careful control of reaction conditions to ensure high yields and purity of the final product.

Scientific Research Applications

2-[3-(Trifluoromethyl)anilino]benzamide has been extensively studied for its applications in scientific research. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2-[3-(Trifluoromethyl)anilino]benzamide has also been used as a tool in biochemical and physiological research to study the mechanisms of action of various proteins and enzymes.

properties

CAS RN

13481-61-3

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]benzamide

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)13(18)20/h1-8,19H,(H2,18,20)

InChI Key

YOOQXVNSJQLHRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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